molecular formula C10H10ClN3O B13135199 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride

Cat. No.: B13135199
M. Wt: 223.66 g/mol
InChI Key: VDSFRSRAZCLYAC-UHFFFAOYSA-N
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Description

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride is a chemical compound with a unique structure that includes a bipyridine core

Preparation Methods

The synthesis of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under specific conditions to introduce the amino group at the desired position.

    Formation of the hydrochloride salt: The final step involves the reaction of the amino-bipyridine compound with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence, for use in sensors or electronic devices.

Mechanism of Action

The mechanism by which 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to specific cellular responses. The bipyridine core allows it to form stable complexes with metal ions, which can be used to modulate catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride include other bipyridine derivatives such as 2,2’-bipyridine and 4,4’-bipyridine. These compounds share the bipyridine core but differ in the position and type of functional groups attached. The presence of the amino group in 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride makes it unique, as it can participate in specific reactions and interactions that other bipyridine derivatives cannot.

Conclusion

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its potential for various applications.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3-amino-5-pyridin-2-yl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H9N3O.ClH/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9;/h1-6H,11H2,(H,13,14);1H

InChI Key

VDSFRSRAZCLYAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N.Cl

Origin of Product

United States

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